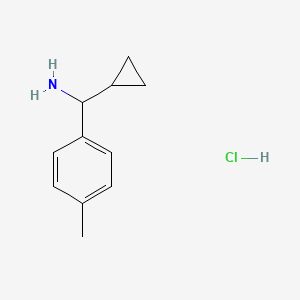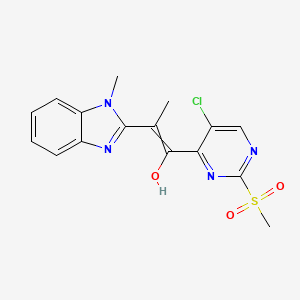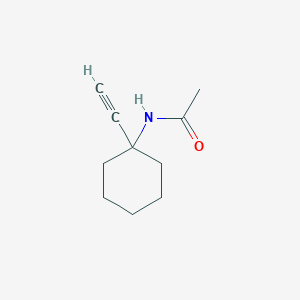
1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a crystalline solid that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural features, which include a cyclopropyl group and a 4-methylphenyl group attached to a methanamine backbone.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride typically involves several steps:
Amination: The introduction of the amine group is often carried out using reductive amination techniques. This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl and 4-methylphenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-Cyclopropyl-1-(4-methylphenyl)methanamine hydrochloride can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride: This compound has a fluorine atom instead of a methyl group, which can alter its chemical and biological properties.
1-(3-Cyclopropyl-4-methylphenyl)methanamine hydrochloride: The position of the cyclopropyl group is different, which can affect its reactivity and interactions.
1-(4-Cyclopropyl-2-methylphenyl)methanamine hydrochloride: The position of the methyl group is different, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
cyclopropyl-(4-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-2-4-9(5-3-8)11(12)10-6-7-10;/h2-5,10-11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGISAPHDCRKUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)
![N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2446151.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446161.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)
![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)
![(2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid](/img/structure/B2446166.png)
![8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline](/img/structure/B2446167.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B2446169.png)
![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)
